molecular formula C27H33N3O5S2 B2818276 ethyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-4-phenyl-1,3-thiazole-5-carboxylate CAS No. 476320-63-5

ethyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-4-phenyl-1,3-thiazole-5-carboxylate

Cat. No.: B2818276
CAS No.: 476320-63-5
M. Wt: 543.7
InChI Key: YWDUDZCWYRGPGN-UHFFFAOYSA-N
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Description

ethyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-4-phenyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a benzoyl group, and a sulfamoyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

ethyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-4-phenyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-4-phenyl-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Sulfamoyl Group: The sulfamoyl group can be attached through the reaction of the intermediate compound with bis(2-methylpropyl)sulfamoyl chloride in the presence of a base like triethylamine.

    Esterification: The final step involves esterification to form the ethyl ester using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-4-phenyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or sulfamoyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Mechanism of Action

The mechanism of action of ethyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-4-phenyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
  • Ethyl 2-[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate

Uniqueness

ethyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-4-phenyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups and its potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.

Properties

IUPAC Name

ethyl 2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O5S2/c1-6-35-26(32)24-23(20-10-8-7-9-11-20)28-27(36-24)29-25(31)21-12-14-22(15-13-21)37(33,34)30(16-18(2)3)17-19(4)5/h7-15,18-19H,6,16-17H2,1-5H3,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDUDZCWYRGPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC(C)C)CC(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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